molecular formula C10H13Br2NO2S B2495039 2,5-dibromo-N,N-diethylbenzenesulfonamide CAS No. 446308-89-0

2,5-dibromo-N,N-diethylbenzenesulfonamide

Cat. No.: B2495039
CAS No.: 446308-89-0
M. Wt: 371.09
InChI Key: KRUIWCDXWUSHFE-UHFFFAOYSA-N
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Description

2,5-Dibromo-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C10H13Br2NO2S and a molecular weight of 371.09 g/mol . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and a sulfonamide group with diethyl substituents. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

2,5-Dibromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dibromo-N,N-diethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets through its bromine and sulfonamide groups. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular pathways and processes, depending on the specific application .

Comparison with Similar Compounds

2,5-Dibromo-N,N-diethylbenzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-dibromo-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2NO2S/c1-3-13(4-2)16(14,15)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUIWCDXWUSHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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